molecular formula C19H22N2O3 B5742118 N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide

Cat. No. B5742118
M. Wt: 326.4 g/mol
InChI Key: ROQMCHFIZXNWKS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as AIP, is a synthetic compound that has been widely used in scientific research as a tool to study the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide involves the inhibition of PKC isoforms, which are key regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of ion channel activity. N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide is its selectivity for certain PKC isoforms, which allows for the specific study of their function in various biological processes. However, N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide also has some limitations, including its relatively low potency and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research involving N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide, including the development of more potent and selective PKC inhibitors, the investigation of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide's potential therapeutic applications in the treatment of inflammatory diseases and cancer, and the exploration of its role in other biological processes beyond PKC signaling. Additionally, the use of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide in combination with other pharmacological agents may provide new insights into the complex interactions between various cellular pathways.

Synthesis Methods

N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with a series of reagents, followed by the coupling of the resulting intermediate with 4-acetamidobenzenediazonium tetrafluoroborate. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has been used extensively in scientific research as a pharmacological tool to study the mechanisms of various biological processes, including the regulation of ion channels, the modulation of cell signaling pathways, and the inhibition of enzyme activity. N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to be particularly effective in studying the role of protein kinase C (PKC) in cellular signaling, as it selectively inhibits the activity of certain PKC isoforms.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-4-10-18(11-5-15)24-12-19(23)21-17-8-6-16(7-9-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQMCHFIZXNWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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